N-(2-氨基乙基)环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

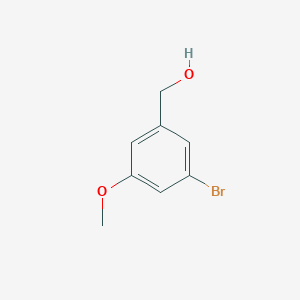

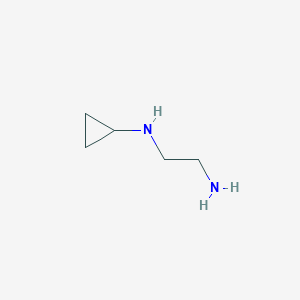

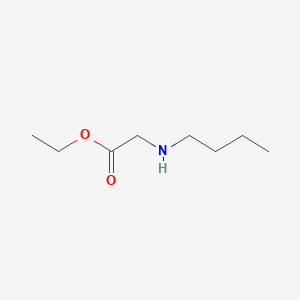

N-(2-aminoethyl)cyclopropanamine is a compound that can be inferred to have a cyclopropane ring, a characteristic three-membered ring structure, attached to an ethylamine group. This structure suggests that the compound would exhibit unique physical and chemical properties due to the ring strain in the cyclopropane and the presence of the amine group. Although the provided papers do not directly discuss N-(2-aminoethyl)cyclopropanamine, they provide insights into related compounds that can help infer some of its properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to N-(2-aminoethyl)cyclopropanamine, such as cyclopropenimine, involves catalytic reactions that can achieve high levels of enantio- and diastereocontrol. For instance, cyclopropenimine is used to catalyze Mannich reactions between glycine imines and N-Boc-aldimines, which suggests that similar catalytic strategies could potentially be applied to synthesize N-(2-aminoethyl)cyclopropanamine or its derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropylamine, a compound related to N-(2-aminoethyl)cyclopropanamine, exhibits a strong ring strain and a higher acidity compared to its open-chain analogue n-propylamine . This information implies that N-(2-aminoethyl)cyclopropanamine would also have a significant ring strain due to its cyclopropane core, which could affect its reactivity and stability.

Chemical Reactions Analysis

Cyclopropylamine, which shares the cyclopropane moiety with N-(2-aminoethyl)cyclopropanamine, shows a tendency to form hydrogen bonds, although with a slightly weaker interaction compared to n-propylamine . This suggests that N-(2-aminoethyl)cyclopropanamine may also engage in hydrogen bonding, which could influence its behavior in chemical reactions, particularly those involving hydrogen bond donors or acceptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-aminoethyl)cyclopropanamine can be partially deduced from the properties of cyclopropylamine. The ring strain in cyclopropylamine contributes to its higher acidity, and the presence of the amine group is associated with hydrogen bonding capabilities . These characteristics are likely to be present in N-(2-aminoethyl)cyclopropanamine, affecting its solubility, boiling point, and potential for forming complexes with other molecules.

科学研究应用

DNA 甲基化和基因表达

N-(2-氨基乙基)环丙胺衍生物被探索其在抑制赖氨酸特异性去甲基化酶-1(LSD1)中的作用,这是一种对DNA甲基化和基因表达至关重要的酶。这些化合物显示出在治疗精神分裂症、瑞特氏综合征、脆性X综合征、阿尔茨海默病、癫痫和药物成瘾等疾病中的潜力(Blass, 2016)。

合成化学和药物开发

这种化合物在合成化学中具有重要意义,如在trans-2-(三氟甲基)环丙胺的多克制备中所见,突显了其在开发新化合物中的作用(Bezdudny et al., 2011)。此外,它被用于制备N-取代的2-氨基-1,6-萘啶衍生物,展示了其在制药化学中的多功能性(Han et al., 2010)。

神经递质类似物和MAO抑制

环丙胺类化合物,如2-苯基环丙胺,已知能抑制单胺氧化酶,从而影响神经递质水平。这些化合物已被研究其潜力模拟致幻剂,展示了在神经精神药理学中的广泛应用(Faler & Joullié, 2007)。

催化和化学反应

环丙胺在催化中的应用在研究中得以证实,如环丙烯亚胺催化的Mannich反应,其中显示出高对映选择性和立体选择性控制,对于精确化学合成至关重要(Bandar & Lambert, 2013)。

氨基酸合成

环丙胺在生产环丙烷α-氨基酸酯中起着重要作用,展示了其在合成具有显著生物活性的复杂有机化合物中的作用(Zhu et al., 2016)。

新型生物活性化合物

对苯基环丙胺衍生物的研究,如2-PCPA,揭示了它们对抑郁相关途径的影响以及它们作为癌症化疗酶抑制剂开发支架的潜力(Khan et al., 2013)。

化学键和酸度研究

比较环丙胺与正丙胺的研究为我们提供了由于环丙胺的环张力而导致的键强度和酸度差异的见解,有助于我们对化学键的理解(Wolff et al., 1988)。

属性

IUPAC Name |

N'-cyclopropylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-3-4-7-5-1-2-5/h5,7H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRERJTUCBSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437087 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62491-85-4 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)